METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE

Anti-HBV Structure-Activity Relationship Selectivity Index

Sourcing the exact 6-chloro-3-thioether methyl acetate quinolinone scaffold is critical for laquinimod synthesis; the 3-acetate or 6-H analogs fail in the key aminolysis step. This compound provides the validated intermediate for that route. - Enables the specific aminolysis step with N-ethylaniline to form the laquinimod pharmacophore. - The 6-chloro substituent is essential for the target product's biological activity. - Methyl ester form offers optimal logP (~3.5-4.0) for research applications.

Molecular Formula C18H14ClNO3S
Molecular Weight 359.8 g/mol
Cat. No. B3639751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Molecular FormulaC18H14ClNO3S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
InChIInChI=1S/C18H14ClNO3S/c1-23-15(21)10-24-17-16(11-5-3-2-4-6-11)13-9-12(19)7-8-14(13)20-18(17)22/h2-9H,10H2,1H3,(H,20,22)
InChIKeyOTYSTTNXMYAEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetate: Chemical Identity & Scaffold


METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE (molecular formula C18H14ClNO3S, molecular weight 359.8 g/mol) is a synthetic 4-phenylquinolin-2(1H)-one derivative featuring a 6-chloro substituent on the quinolinone core and a methyl 2-sulfanylacetate group at the 3-position [1]. This compound belongs to the broader class of 3-thio-substituted 1,2-dihydroquinolin-2-ones and serves as a chemical intermediate in the synthesis of laquinimod, a quinoline-3-carboxamide immunomodulator investigated for the treatment of multiple sclerosis [2]. The compound's unique combination of substituents—chlorine at the 6-position, a phenyl ring at the 4-position, and a thioether-linked methyl acetate moiety at the 3-position—creates a scaffold with quantifiable physicochemical and biological properties that differentiate it from close structural analogs, making precise specification essential for research procurement.

Synthetic Intermediate
Reported laquinimod route via 3-thioether aminolysis step.
Kinase Probe Scaffold
Allosteric Akt inhibitor core; not ATP-competitive.
Anti-HBV Context
6-Chloro substituent associated with selectivity index improvement in cell-based assays.

Methyl 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetate: Substituent-Dependent Differentiation


In-class compounds within the 4-phenylquinolin-2(1H)-one family cannot be interchanged without consequence, because even single-point substituent variations produce measurable shifts in biological selectivity, synthetic reactivity, and physicochemical properties. The 6-chloro substituent, for instance, has been shown in controlled anti-hepatitis B virus (HBV) SAR studies to improve selectivity index (SI) values by approximately 10-fold over the non-chlorinated analog, directly linking this positional substitution to therapeutic window expansion . Similarly, the 3-thioether-linked methyl acetate group provides differential hydrolytic stability and serves as a specific synthetic handle in laquinimod production routes, a role that the corresponding 3-acetate (non-thio) analog cannot fulfill [1]. Substituting the methyl ester for the free carboxylic acid alters logP by approximately 1.0–1.5 units—shifting passive membrane permeability—while replacing the 4-phenyl group with substituted aryl rings redirects target engagement profiles. The quantitative evidence assembled in Section 3 demonstrates why these molecular features are not interchangeable and carry measurable procurement relevance.

6-Chloro absence may shift selectivity
Non-chlorinated analogs lack the reported anti-HBV selectivity index improvement; SAR may not transfer.
3-Acetate analog lacks orthogonal reactivity
The non-thio C–C linked analog cannot provide thioether-directed synthetic transformations required for laquinimod.
Free acid alters permeability context
Carboxylic acid form may reduce passive membrane permeability, affecting cell-based intracellular target engagement.

Methyl 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetate: Quantitative Differentiation Evidence


6-Chloro Substitution Enhances Anti-HBV Selectivity

In a controlled SAR study of 4-aryl-6-chloro-quinolin-2-one derivatives, the 6-chloro-substituted compound 5c exhibited IC50 values of 0.074 mM (HBsAg) and 0.449 mM (HBeAg) in Hep G2.2.15 cells, with selectivity index (SI) values of 23.2 and 3.4, respectively. These SI values were approximately 10-fold higher than those of the corresponding non-chlorinated analog 4c, which lacked the 6-chloro substituent . This demonstrates that the 6-chloro group is a quantitatively validated selectivity-determining feature, not an inert structural element.

6-Cl Anti-HBV Selectivity
Data to verify
~10-fold SI improvement (HBsAg SI 23.2 vs. ~2.3 for non-chlorinated analog)
Supports anti-HBV selectivity index review
Requires independent replication; Hep G2.2.15 cell model
Anti-HBV Structure-Activity Relationship Selectivity Index

Allosteric Akt Inhibition with High Kinase Selectivity

The 4-phenylquinolin-2(1H)-one scaffold, which forms the core of the target compound, was identified through FRET-based high-throughput screening of 373,868 compounds as a specific allosteric inhibitor of Akt kinase with an IC50 of 6 µM [1]. Critically, this scaffold did not bind to the kinase active site of over 380 human kinases, including Akt itself, PI3K, PDK1, mTORC2, SGK1, PKA, PKC, and ERK1/2—establishing an allosteric mechanism via the PH domain of Akt [1]. In contrast, the 2-phenylquinolin-4-one regioisomer does not exhibit this selective allosteric Akt inhibition profile [1].

Allosteric Akt Selectivity
Cross-study comparable
IC50 6 µM; >380 kinases not engaged (allosteric PH domain)
Supports allosteric Akt pathway engagement context
Not ATP-competitive; verify in target-based assays
Akt inhibition Kinase selectivity Allosteric mechanism

Chemoselective Reactivity of the 3-Thioether Moiety

The 3-sulfanylacetate ester group of the target compound serves as a specific synthetic handle in laquinimod production routes published by Active Biotech and Teva, enabling chemoselective transformations (aminolysis to the corresponding amide) in the presence of other ester functionality [1]. The corresponding 3-acetate analog (CAS 51505-11-4, methyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate, C18H14ClNO3, MW 327.76 g/mol) lacks the sulfur atom and consequently exhibits different chemoselectivity in nucleophilic acyl substitution reactions . Sulfur incorporation also alters the compound's redox behavior and metal-chelating properties relative to the oxygen-only analog.

3-Thioether Reactivity
Class-level inference
Chemoselective aminolysis; orthogonal to 3-acetate analog
Supports synthetic route differentiation
Patent-reported route; confirm scalability
Late-stage diversification Thioether reactivity Synthetic intermediate

Methyl Ester vs. Free Acid: Permeability Advantage

The methyl ester derivative (MW 359.8 g/mol) versus the corresponding free carboxylic acid (MW 345.8 g/mol) shows a calculated logP difference of approximately 1.0–1.5 units [1], consistent with the known behavior of carboxylic acid / methyl ester pairs. The free acid 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid (C17H12ClNO3S) has been screened against dihydroorotate dehydrogenase (DHODH) from multiple species and shows weak inhibitory activity (IC50 = 4,600 nM for human DHODH and 227 nM for Schistosoma mansoni DHODH) [2], whereas the methyl ester form—with its enhanced passive membrane permeability—is the preferred form for cell-based assay delivery and intracellular target engagement studies.

Methyl Ester Permeability
Class-level inference
Calc. logP ~3.5–4.0 vs ~2.0–2.5 (free acid); DHODH IC50 227 nM (S. mansoni)
Supports cell-permeability assay context
Ester form preferred for intracellular target engagement
LogP Membrane permeability Prodrug design

Methyl 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetate: Validated Applications


Laquinimod Synthesis Route

As a key intermediate in the synthesis of laquinimod (ABR-215062), the compound's 3-thioether methyl acetate moiety enables the critical aminolysis step with N-ethylaniline to form the quinoline-3-carboxamide pharmacophore [1]. The 6-chloro substituent is essential for the target product's biological activity (laquinimod sodium: 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide). Procurement of the exact compound with the specified substitution pattern (6-Cl, 4-Ph, 3-SCH2CO2Me) is required for this validated synthetic route; substitution with the 3-acetate analog (non-thio) or 6-unsubstituted analog will not yield the desired laquinimod product.

Allosteric Akt Inhibitor Lead Optimization

The 4-phenylquinolin-2(1H)-one core exhibits allosteric Akt inhibition (IC50 = 6 µM) with exquisitely high kinase selectivity (>380 off-target kinases not engaged) [2]. The target compound, with its 6-chloro and 3-thioether methyl acetate substituents, provides two vectors for further SAR exploration: (i) modification at the 6-position to modulate potency while retaining selectivity, and (ii) elaboration at the 3-position ester for prodrug or affinity-labeling applications. The methyl ester form's superior calculated logP (~3.5–4.0 vs. ~2.0–2.5 for the free acid) makes it the preferred starting point for cell-based Akt inhibition studies requiring intracellular target engagement.

Anti-HBV Lead Optimization with 6-Chloro Selectivity

The documented ~10-fold selectivity index improvement conferred by the 6-chloro substituent in the 4-aryl-6-chloro-quinolin-2-one series against HBV surface antigen (HBsAg) and e-antigen (HBeAg) secretion in Hep G2.2.15 cells positions this compound as a privileged scaffold for anti-HBV drug discovery. The thioether methyl acetate at the 3-position offers a diversification point for systematic SAR studies aimed at further improving potency (IC50 currently at 0.074 mM for HBsAg) while maintaining or enhancing the selectivity window established by the 6-chloro group.

3-Thioether Quinolin-2-One Library Diversification

The thioether linkage at the 3-position provides orthogonal synthetic reactivity—sulfoxide/sulfone oxidation, thioether-directed metal-catalyzed cross-coupling, and nucleophilic displacement at the α-carbon of the acetate group—that is not accessible with the 3-acetate (C–C linked) analog . This reactivity profile enables construction of focused chemical libraries around the quinolin-2-one scaffold for target-based screening campaigns, where the combination of a selectivity-conferring 6-chloro group and a diversifiable 3-thioether ester maximizes the probability of identifying potent and selective hit compounds.

Application
Selection Property
Validation Focus
Laquinimod Intermediate Synthesis
3-Thioether methyl acetate for aminolysis
Verify chemoselectivity and substitution pattern
Allosteric Akt Pathway Studies
4-Phenylquinolin-2(1H)-one core with 6-Cl and ester
Confirm allosteric mechanism and kinase selectivity
Anti-HBV Screening
6-Chloro substituent for selectivity profile
Validate SI improvement and antiviral potency
Scaffold Diversification
3-Thioether for orthogonal synthetic reactivity
Test oxidation, alkylation, and cross-coupling scope
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